3,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
3,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with methyl groups and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methyl Groups: Methylation reactions using methyl halides or methyl Grignard reagents.
Thiazole Ring Formation: This involves the reaction of a suitable thioamide with a halogenated precursor to form the thiazole ring.
Coupling Reactions: The final step involves coupling the thiazole moiety with the benzofuran core through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran and thiazole moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application, such as inhibition of a particular enzyme in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-trimethyl-N-phenylaniline
- 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
- Tris[2,4,6-trimethyl-3-(pyridin-3-yl)phenyl]borane
Uniqueness
3,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran core and thiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H22N2O2S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H22N2O2S/c1-14-11-15(2)20-16(3)21(27-19(20)12-14)22(26)24-10-9-18-13-28-23(25-18)17-7-5-4-6-8-17/h4-8,11-13H,9-10H2,1-3H3,(H,24,26) |
InChI Key |
VXSNUQSDKNIPDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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